molecular formula C17H14BrNO B032111 3-Benzyl-6-bromo-2-methoxyquinoline CAS No. 654655-69-3

3-Benzyl-6-bromo-2-methoxyquinoline

Cat. No.: B032111
CAS No.: 654655-69-3
M. Wt: 328.2 g/mol
InChI Key: WMFHVNYOCKTDMX-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-2-methoxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C17H14BrNO and its molecular weight is 328.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Applications

Quinoline derivatives, such as ethoxyquin, have been extensively studied for their antioxidant properties, particularly in preserving polyunsaturated fatty acids in fish meal against oxidation, demonstrating their importance in food preservation and stability (A. J. de Koning, 2002). These studies highlight the potential of quinoline analogues, including 3-Benzyl-6-bromo-2-methoxyquinoline, in serving as effective antioxidants in various industrial and food applications.

Enzymatic Degradation of Pollutants

Research on the enzymatic approach to the degradation of organic pollutants indicates the importance of redox mediators, including quinoline derivatives, in enhancing the efficiency of pollutant degradation by enzymes. This suggests a role for quinoline derivatives in environmental remediation and pollution control efforts (Maroof Husain & Q. Husain, 2007).

Pharmacological Importance

Isoquinoline derivatives, sharing structural similarities with quinoline, have shown diverse biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial activities. This underscores the pharmacological significance of quinoline derivatives and their potential in developing novel therapeutic agents (K. Danao et al., 2021).

Antimicrobial Applications

Benzofuran and its derivatives, which are structurally related to quinolines, have emerged as promising scaffolds for designing antimicrobial agents. This indicates the potential of this compound in contributing to the development of new antimicrobial compounds, highlighting its relevance in addressing the global issue of antibiotic resistance (Asha Hiremathad et al., 2015).

Mechanism of Action

Mode of Action

It is used in the synthesis of Bedaquiline, which acts on Mycobacterium tuberculosis. The exact interaction of 3-Benzyl-6-bromo-2-methoxyquinoline with its targets during the synthesis process is complex and involves several chemical reactions .

Pharmacokinetics

5±400 °C . It is slightly soluble in chloroform and methanol , which could potentially impact its use in various synthesis processes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it should be stored in a dry, room temperature environment . Its solubility in different solvents and its stability under various conditions can also affect its efficacy as a chemical intermediate .

Safety and Hazards

The safety data sheet for 3-Benzyl-6-bromo-2-methoxyquinoline recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Future Directions

3-Benzyl-6-bromo-2-methoxyquinoline is an important intermediate for synthesizing Bedaquiline , a drug developed for the treatment of drug-resistant tuberculosis . The synthesis method of this compound has been improved to increase the yield and make the reaction process clearer . This could potentially make the production of Bedaquiline more efficient, which would be beneficial for the treatment of tuberculosis .

Biochemical Analysis

Biochemical Properties

It is known to be a reactant used in the preparation of Bedaquiline , suggesting it may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this drug. Specific interactions have not been detailed in the available literature.

Cellular Effects

As a precursor to Bedaquiline , it may influence cell function, signaling pathways, gene expression, and cellular metabolism in ways similar to this drug

Molecular Mechanism

It is known to be a precursor to Bedaquiline , suggesting it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

3-benzyl-6-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHVNYOCKTDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470319
Record name 3-Benzyl-6-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654655-69-3
Record name 3-Benzyl-6-bromo-2-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654655-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-6-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What spectroscopic data is available for characterizing 3-benzyl-6-bromo-2-methoxyquinoline?

A1: The structure of this compound has been confirmed using several spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, and mass spectrometry. [] You can find detailed spectroscopic data within the research paper.

Q2: How was the structure of this compound determined experimentally and theoretically?

A2: The structure of this compound was determined experimentally using single-crystal X-ray diffraction, which allowed for a detailed analysis of its crystallographic and conformational properties. [] To complement these findings, density functional theory (DFT) calculations were performed to model the molecular structure. The results from the DFT calculations were found to be consistent with the experimental data obtained from the X-ray diffraction analysis. [] This combined approach provides a comprehensive understanding of the compound's structure. You can find detailed information about the crystallographic data and DFT calculations in the research paper.

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